
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is an organic compound with the molecular formula C9H16O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structural features and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tetrahydropyran with methylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques like distillation and crystallization further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is employed in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-pyran-4-one: A closely related compound with similar structural features but lacking the tetramethyl substitution.
2,3,5,6-Tetramethyl-4H-pyran-4-one: Another derivative with different substitution patterns on the pyran ring.
Uniqueness
4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tetramethyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
54458-60-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethyloxan-4-one |
InChI |
InChI=1S/C9H16O2/c1-5-7(3)11-8(4)6(2)9(5)10/h5-8H,1-4H3 |
Clave InChI |
OLRWZIXENFRUMK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(C(C1=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


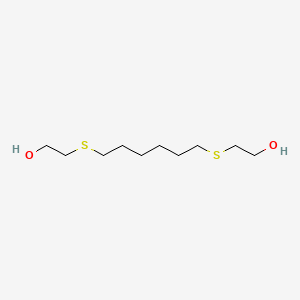
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
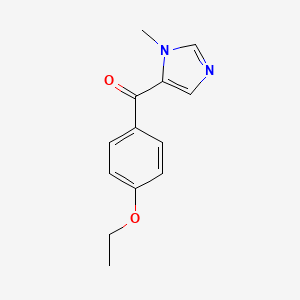
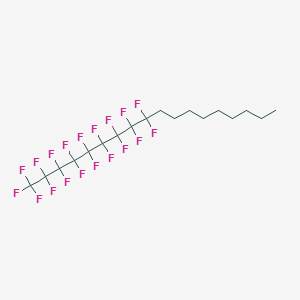


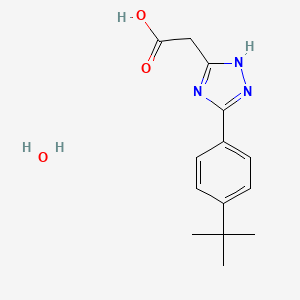
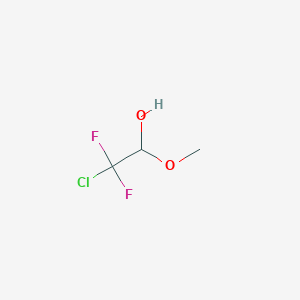
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)


